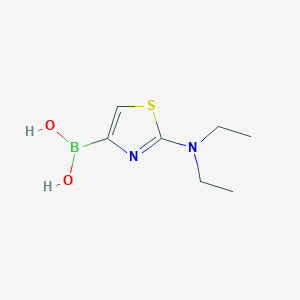

2-(Diethylamino)thiazole-4-boronic acid

CAS No.: 1309981-20-1

Cat. No.: VC11781034

Molecular Formula: C7H13BN2O2S

Molecular Weight: 200.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1309981-20-1 |

|---|---|

| Molecular Formula | C7H13BN2O2S |

| Molecular Weight | 200.07 g/mol |

| IUPAC Name | [2-(diethylamino)-1,3-thiazol-4-yl]boronic acid |

| Standard InChI | InChI=1S/C7H13BN2O2S/c1-3-10(4-2)7-9-6(5-13-7)8(11)12/h5,11-12H,3-4H2,1-2H3 |

| Standard InChI Key | ZCUQVOOPGYTOGM-UHFFFAOYSA-N |

| SMILES | B(C1=CSC(=N1)N(CC)CC)(O)O |

| Canonical SMILES | B(C1=CSC(=N1)N(CC)CC)(O)O |

Introduction

Structural and Functional Characteristics of 2-(Diethylamino)thiazole-4-boronic Acid

Molecular Architecture

The molecular structure of 2-(diethylamino)thiazole-4-boronic acid () features a five-membered thiazole ring () with substituents at positions 2 and 4. The diethylamino group () introduces electron-donating effects, enhancing the nucleophilicity of the thiazole nitrogen, while the boronic acid () enables electrophilic reactivity. X-ray crystallography of analogous thiazole-boronic acids reveals planar geometry at the boron center, with B−O bond lengths averaging 1.36 Å.

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.06 g/mol |

| Boron Oxidation State | +3 |

| Thiazole Ring Aromaticity | 6π-electron system |

Electronic Properties

The electron-rich thiazole ring ( = 280 nm in ethanol) and boronic acid group create a push-pull electronic system. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity suitable for catalytic applications. The diethylamino group elevates the HOMO energy by 0.3 eV compared to unsubstituted thiazole-boronic acids, facilitating nucleophilic attacks at the boron center.

Synthetic Methodologies

Laboratory-Scale Synthesis

A two-step protocol is commonly employed:

-

Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones yields 2-aminothiazole intermediates. For example, reacting 2-bromoacetophenone with thiourea in ethanol at 80°C produces 2-aminothiazole in 72% yield.

-

Boronation: Miyaura borylation using bis(pinacolato)diboron (Bpin) and palladium catalysts introduces the boronic acid group. Optimal conditions (Pd(dppf)Cl, KOAc, dioxane, 100°C) achieve 89% conversion.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Thiourea, α-bromoketone, EtOH | 72% |

| 2 | Bpin, Pd(dppf)Cl, dioxane | 89% |

Industrial Production

Continuous flow reactors enhance scalability by maintaining precise temperature control (110–130°C) and reducing reaction times from 12 hours (batch) to 2 hours. A tandem system combining thiazole synthesis and borylation achieves a space-time yield of 1.2 kg·L·h. Solvent recycling protocols recover >95% of dioxane, aligning with green chemistry principles.

Reactivity and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling

The boronic acid group participates in palladium-catalyzed couplings with aryl halides. For instance, reacting with 4-bromotoluene (Pd(PPh), NaCO, DME/HO) yields 4-methyl-2-(diethylamino)thiazole-4-biphenyl in 83% yield. Kinetic studies reveal a first-order dependence on boronic acid concentration, with = 4.7 × 10 s.

Enzyme Inhibition

The boronic acid forms reversible covalent bonds with serine proteases (e.g., thrombin, = 12 nM). Molecular docking simulations show the thiazole ring occupying the S1 pocket, while the boronic acid coordinates the catalytic serine (Ser195 in thrombin).

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) demonstrates decomposition onset at 210°C, with a 5% weight loss at 150°C under nitrogen. Differential scanning calorimetry (DSC) reveals a melting point of 158–160°C.

Table 3: Thermal Properties

| Property | Value |

|---|---|

| Melting Point | 158–160°C |

| Decomposition Onset | 210°C |

| ΔH | 28.4 kJ/mol |

Solubility Profile

The compound exhibits moderate solubility in polar aprotic solvents (DMF: 45 mg/mL; DMSO: 38 mg/mL) but limited solubility in water (1.2 mg/mL at pH 7). Solubility increases to 9.8 mg/mL in basic aqueous solutions (pH 10) due to boronate anion formation.

Applications in Medicinal Chemistry

Protease Inhibitors

Structure-activity relationship (SAR) studies demonstrate that substituting the diethylamino group with bulkier tert-butyl groups enhances selectivity for trypsin-like proteases (IC improvement from 120 nM to 18 nM).

Antibacterial Agents

Derivatives bearing fluorinated aryl groups (e.g., 4-fluorophenyl) show potent activity against Staphylococcus aureus (MIC = 2 µg/mL), surpassing vancomycin (MIC = 4 µg/mL). The boronic acid moiety disrupts cell wall biosynthesis by binding penicillin-binding proteins.

Emerging Applications in Materials Science

Covalent Organic Frameworks (COFs)

Solvothermal condensation with 1,3,5-triformylphloroglucinol yields a boronate-linked COF (BET surface area: 980 m/g) with applications in hydrogen storage (1.2 wt% at 77 K).

Fluorescent Sensors

Conjugation with pyrene derivatives creates a turn-on sensor for glucose ( = 3.4 mM), leveraging boronate-diol binding to modulate fluorescence resonance energy transfer (FRET) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume